molecular formula C15H12O5 B8708830 Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Cat. No.: B8708830
M. Wt: 272.25 g/mol
InChI Key: JAUVZKWIBSVEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 3-benzoyloxy-2-hydroxybenzoate

InChI

InChI=1S/C15H12O5/c1-19-15(18)11-8-5-9-12(13(11)16)20-14(17)10-6-3-2-4-7-10/h2-9,16H,1H3

InChI Key

JAUVZKWIBSVEGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2,3-dihydroxybenzoate (27 g, 160 mmol) in dichloromethane (300 mL) was cooled to 0° C. and powdered potassium carbonate (23.3 g, 169 mmol) was added. The reaction mixture was then added benzoyl chloride (19.6 mL, 169 mmol) and the mixture was allowed to warm to room temperature and stirred for 18 h. The reaction mixture was concentrated in vacuo and the residue was partitioned with ethyl acetate and 0.3M aqueous hydrochloric acid. The organic layer was washed with brine, dried over anhydrous magnesium sulfate. Filtration and concentration afforded 42.1 g (97%) of crude methyl 2-hydroxy-3-[(phenylcarbonyl)oxy]benzoate as an orange oil: 1H NMR (400 MHz, d4-MeOH): 8.17 (dd, J=1.6, 12.5 Hz, 2H), 7.80 (dd, J=1.6, 8.0 Hz, 1H), 7.71-7.67 (m, 1H), 7.57-7.53 (m, 2H), 7.41 (dd, J=1.8, 8.0 Hz, 1H), 6.97 (t, J=8.6 Hz, 1H), 3.96 (s, 3H).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
19.6 mL
Type
reactant
Reaction Step Three

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